4-Oxo-L-proline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXAFXVXPMUQCQ-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942014 | |
| Record name | 4-Oxoproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4347-18-6, 2002-02-0 | |
| Record name | 4-Oxo-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4347-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ketoproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004347186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxoproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Enzymatic Catalysis and Biochemical Pathways Involving 4 Oxo L Proline
4-Oxoproline Reductase (EC 1.1.1.104)
4-Oxoproline reductase, assigned the Enzyme Commission number EC 1.1.1.104, catalyzes the reversible reduction of 4-oxo-L-proline. This enzyme is crucial for understanding the metabolic fate of this compound in biological systems.
The molecular identity of 4-Oxoproline Reductase has been established as 3-Hydroxybutyrate Dehydrogenase 2 (BDH2) biorxiv.orgnih.govwikipedia.org. Previously, BDH2 was thought to function as a cytosolic (R)-β-hydroxybutyrate dehydrogenase, involved in ketone body metabolism biorxiv.orgnih.govgenecards.orgresearchgate.netnih.govebi.ac.uk. However, extensive purification from rat kidneys and subsequent characterization identified BDH2 as the primary enzyme responsible for this compound reduction biorxiv.orgresearchgate.net. Recombinant rat and human BDH2 enzymes have been shown to catalyze this reaction, with mutants lacking key catalytic residues (Y157F and Y147F) demonstrating complete loss of activity biorxiv.org. The identity of the reaction product was confirmed through chromatographic and mass spectrometry analyses biorxiv.orgresearchgate.net. BDH2 is also known by other names, including Dehydrogenase/reductase SDR family member 6 (DHRS6) genecards.orgebi.ac.ukuniprot.orguniprot.org, and has been referred to as Oxidoreductase UCPA genecards.orguniprot.org.
This compound + NADH + H⁺ ⇌ cis-4-hydroxy-L-proline + NAD⁺ wikipedia.org
Extensive substrate specificity studies have revealed that this compound is the preferred substrate for BDH2 biorxiv.orgnih.govresearchgate.net. The human enzyme, for instance, exhibits a catalytic efficiency for this compound that is approximately 12,500-fold higher than that for (R)-β-hydroxybutyrate nih.govresearchgate.net. Consequently, (R)-β-hydroxybutyrate is considered unlikely to be a physiological substrate for BDH2 biorxiv.org. Other tested compounds, including various hydroxyproline (B1673980) isomers and related amino acids, did not show significant activity biorxiv.orgnih.gov. Notably, the enzyme is specific for this compound and cis-4-hydroxy-L-proline, with no observed activity towards trans-4-hydroxy-L-proline expasy.org. The reaction equilibrium strongly favors the formation of cis-4-hydroxy-L-proline nih.govnih.govresearchgate.netacs.org, and BDH2 demonstrates specificity for NAD+ over NADP+ as the cofactor nih.gov.
The primary catalytic function identified for BDH2 is the NADH-dependent reduction of this compound specifically to the cis isomer of 4-hydroxy-L-proline biorxiv.orgnih.govresearchgate.netnih.gov. This discovery is significant, as BDH2 is the first mammalian enzyme identified to produce the cis isomer of 4-hydroxy-L-proline biorxiv.orgnih.gov. The reaction is reversible, allowing for the interconversion between this compound and cis-4-hydroxy-L-proline biorxiv.orgnih.govuniprot.orguniprot.org. This enzymatic activity is hypothesized to serve as a detoxification mechanism for ketoprolines genecards.orgebi.ac.ukuniprot.org.
Investigations employing stereospecifically deuterated NADH (NADH C4) and mass spectrometry have confirmed that BDH2 catalyzes the transfer of the pro-S hydrogen atom from NADH to this compound nih.govresearchgate.netacs.orgresearcher.life. This stereospecificity in hydrogen transfer is a characteristic feature observed in many enzymes belonging to the Short-chain Dehydrogenases/Reductases (SDR) superfamily drugbank.comresearchgate.net.
BDH2 exhibits Michaelis-Menten kinetics biorxiv.orgnih.gov. Detailed kinetic and binding studies have provided insights into the enzyme's catalytic efficiency and cofactor interactions.
| Parameter | Substrate/Ligand | Value | Notes |
| KM | This compound | ~0.4-0.5 mM | biorxiv.orgnih.gov |
| KM | NADH | ~2.8-3.0 µM | biorxiv.org |
| KM | (R)-3-hydroxybutanoate | ~6.15 mM | genecards.org |
| KM | NAD⁺ | ~9.1 mM | genecards.org |
| Vmax | This compound reduction | 41 µmol/min/mg | For human BDH2 genecards.org |
| Kd (BDH2:NADH) | NADH | 0.48 µM (at 25 °C) | Determined by Isothermal Titration Calorimetry |
| Kd (BDH2:NAD⁺) | NAD⁺ | 29 µM (at 25 °C) | Determined by Isothermal Titration Calorimetry |
The enzyme shows a high affinity for its cofactors, with dissociation constants (Kd) for the BDH2:NADH complex being 0.48 µM and for the BDH2:NAD⁺ complex being 29 µM at 25 °C nih.govnih.govresearchgate.netacs.orgresearcher.life. Furthermore, BDH2 is notably stabilized by the binding of both NADH and NAD⁺ nih.govnih.govresearchgate.netacs.orgresearcher.life. The optimal pH for the enzyme's activity with this compound is reported to be between 6.5 and 7.0 for the human enzyme, and around 6.5 for the rat enzyme biorxiv.org.
BDH2 is classified as a member of the extensive Short-chain Dehydrogenases/Reductases (SDR) superfamily wikipedia.orggenecards.orgebi.ac.ukuniprot.orguniprot.orgresearchgate.netebi.ac.uknih.govnih.gov. This superfamily comprises a vast array of NAD- or NADP-dependent oxidoreductases that share conserved sequence motifs and a characteristic three-dimensional structure, typically featuring a Rossmann fold for nucleotide binding researchgate.netebi.ac.uknih.govnih.gov. The SDR superfamily is distributed across all domains of life nih.govnih.gov. BDH2 specifically falls under the classification of DHRS6 (Dehydrogenase/reductase SDR family member 6) genecards.orgebi.ac.ukuniprot.orguniprot.org.
Biological Relevance and Physiological Impact of 4 Oxo L Proline
Occurrence and Origin in Biological Systems
Detection in Mammalian Biofluids and Cell Lines (e.g., Human Blood, HEK293T Cells)
4-Oxo-L-proline has been identified in human biofluids, specifically in blood. hmdb.ca Its presence in mammalian systems is further substantiated by studies involving human cell lines. For instance, Human Embryonic Kidney 293T (HEK293T) cells have been shown to efficiently metabolize this compound.
Classification as an Exogenous Metabolite in Humans
In humans, this compound is not considered a naturally occurring metabolite. hmdb.ca It is classified as an exogenous compound, meaning it is introduced from external sources. hmdb.ca Its detection in the body is typically a result of exposure to the compound or its derivatives, placing it within the human exposome—the collection of all environmental exposures an individual experiences throughout life. hmdb.ca
Identification in Microbial Organisms (e.g., Paraburkholderia, Streptomyces antibioticus, Streptomyces lincolnensis)
The presence of this compound is not limited to mammals; it has also been identified in various microbial organisms. It is a known metabolite in bacteria of the genus Paraburkholderia. nih.gov Research has also documented the conversion of L-proline into this compound by the bacterium Streptomyces antibioticus. nih.gov Furthermore, while not identified directly, related oxo-proline precursors are involved in the biosynthesis of the antibiotic lincomycin (B1675468) in Streptomyces lincolnensis, indicating a role for this class of molecules within the organism's metabolic pathways. nih.gov
Table 1: Detection of this compound in Various Biological Systems
| Biological System | Organism/Cell Type | Finding |
|---|---|---|
| Mammalian | Human | Detected in blood as an exogenous metabolite. hmdb.ca |
| HEK293T Cells | Demonstrated to actively metabolize the compound. | |
| Microbial | Paraburkholderia | Reported as a known metabolite. nih.gov |
| Streptomyces antibioticus | Organism converts L-proline to this compound. nih.gov |
Cellular Effects and Potential Cytotoxicity
Impact on Mammalian Cell Viability
While the metabolism of this compound in mammalian cells is established, detailed research specifically characterizing its direct impact on cell viability is not extensively covered in available literature. The parent compound, L-proline, is generally known to play a role in promoting cell viability and protecting against cellular stress. nih.gov
Mechanisms of Cytotoxicity, including Chemical Instability and Decomposition Products
Specific mechanisms of cytotoxicity for this compound, as well as information regarding its chemical instability and potential decomposition products in a physiological context, are not detailed in the available scientific literature.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| cis-4-hydroxy-D-proline |
| L-proline |
| Lincomycin |
Role of 4 Oxo L Proline in Pathophysiological Processes
Interference with Hydroxyproline (B1673980) Catabolism
The primary mechanism by which 4-Oxo-L-proline exerts its biological effects is through the disruption of the normal breakdown pathway of hydroxyproline, a key component of collagen.
This compound functions as an inhibitor of hydroxyproline dehydrogenase (PRODH2), also known as hydroxyproline oxidase (HYPDH). researchgate.net PRODH2 is the first and rate-limiting enzyme in the catabolic pathway of trans-4-hydroxy-L-proline. nih.govnih.gov This enzyme catalyzes the conversion of trans-4-L-hydroxyproline into Δ¹-pyrroline-3-hydroxy-5-carboxylate. researchgate.netuniprot.org By inhibiting PRODH2, this compound effectively blocks the initiation of endogenous trans-4-hydroxy-L-proline degradation. researchgate.net The enzyme shows a strong preference for trans-4-hydroxy-L-proline as its substrate over proline. nih.govuniprot.org
Table 1: Substrate Specificity of Human PRODH2
| Substrate | kcat/Km (M⁻¹·s⁻¹) | Note |
|---|---|---|
| trans-4-hydroxy-L-proline | 0.93 | Preferred substrate. nih.gov |
This table illustrates the catalytic efficiency of PRODH2 with its primary substrate versus proline, highlighting its specific role in hydroxyproline catabolism.
The inhibition of PRODH2 by this compound leads to a significant accumulation of the enzyme's substrate, trans-4-Hydroxy-L-proline, in cellular systems. researchgate.net When the degradation pathway is blocked, this imino acid, which is highly abundant in collagen, builds up. researchgate.netresearchgate.net This effect has been observed in cell cultures, where the presence of this compound causes a marked increase of trans-4-hydroxy-L-proline in the culture medium. researchgate.net This accumulation mimics the biochemical characteristics of a genetic disorder known as hydroxyproline dehydrogenase deficiency. researchgate.net The breakdown of trans-4-hydroxy-L-proline from both endogenous and dietary collagen is a significant contributor to the cellular glyoxylate (B1226380) pool, which has implications for conditions like primary hyperoxalurias. nih.govnih.gov
Associations with Human Diseases and Metabolic Disorders
The biochemical disruption caused by this compound has been linked to several human pathological conditions, ranging from inborn metabolic errors to complex neurological disorders.
The action of this compound directly resembles the phenotype of certain inborn errors of metabolism. researchgate.net Specifically, by blocking PRODH2, it creates a biochemical state similar to hyperhydroxyprolinemia, an autosomal recessive disorder caused by a deficiency of the hydroxyproline oxidase enzyme. nih.gov This condition is generally considered benign with no distinct clinical symptoms. nih.gov However, the broader family of hyperprolinemias, which involve defects in the proline catabolic pathway, can have more severe consequences. nih.govnih.gov For instance, Hyperprolinemia Type I (HPI) results from a deficiency in the related enzyme proline dehydrogenase (PRODH), encoded by a gene on chromosome 22q11. researchgate.netnih.gov
While a direct causal link is not established, the interference of this compound with hydroxyproline metabolism is relevant to collagen-related disorders due to the integral role of hydroxyproline in collagen structure. Trans-4-hydroxy-l-proline is a major component of collagen, accounting for a significant portion of the body's proteins. researchgate.netresearchgate.net Disorders like Osteogenesis Imperfecta (OI), or "brittle bone disease," are primarily caused by defects in the synthesis of type I collagen. nih.govyoutube.com In many forms of OI, there is a reduced content of type I collagen in tissues like bone and dermis. nih.gov The stability of the collagen triple helix is critically dependent on the hydroxylation of proline residues. Although this compound acts on the catabolism rather than the synthesis of hydroxyproline, the resulting metabolic disturbance affects the pool of this crucial amino acid. Other diseases affecting collagen synthesis include scurvy (vitamin C deficiency), which impairs the hydroxylation step itself. youtube.com
Table 2: Examples of Collagen-Related Disorders
| Disorder | Primary Defect | Key Feature |
|---|---|---|
| Osteogenesis Imperfecta | Primarily genetic defects in type I collagen (e.g., COL1A1, COL1A2 genes). youtube.com | Bone fragility, blue sclerae, growth deficiency. nih.gov |
This table provides context on disorders where collagen integrity is compromised, a relevant area given hydroxyproline's central role.
Disturbances in proline metabolism have been significantly associated with neurological and psychiatric disorders. nih.gov The gene for the related enzyme proline dehydrogenase, PRODH, is located on chromosome 22q11, a region strongly linked to susceptibility for schizophrenia. nih.govnih.gov Polymorphisms in the PRODH gene are associated with an increased risk for the disorder. nih.gov Hyperprolinemia has been reported in patients with schizophrenia, mental retardation, and seizures. nih.gov Furthermore, studies have found an increased risk of schizophrenia among individuals with a history of febrile seizures. nih.gov Animal models with a knockout of the Prodh gene exhibit deficits in associative learning and sensorimotor gating, which are relevant to schizophrenia. nih.gov The accumulation of L-proline resulting from this genetic defect can disrupt GABAergic transmission. nih.gov By analogy, the metabolic disruption caused by this compound's inhibition of PRODH2 points to a potential, albeit indirect, mechanism for influencing neurological function through the broader proline metabolic network.
Involvement in Conditions Affecting Amino Acid Metabolism (e.g., Acute Pancreatitis, Type 2 Diabetes)
Current scientific literature does not establish a direct role for this compound in the pathophysiology of acute pancreatitis or type 2 diabetes. Research into biomarkers for acute pancreatitis has identified numerous molecules related to inflammation, enzyme activation, and cellular stress, but this compound is not among those prominently cited. mdpi.comnih.govnih.gov
In the context of type 2 diabetes, while the specific involvement of this compound is not documented, extensive research has focused on its parent amino acid, L-proline. Elevated circulating levels of L-proline have been observed in individuals with insulin (B600854) resistance, obesity, and type 2 diabetes. researchgate.net Studies suggest that chronic exposure to high concentrations of L-proline may contribute to β-cell dysfunction, a key factor in the development of type 2 diabetes. researchgate.net This is characterized by an increase in basal insulin secretion and a decrease in glucose-stimulated insulin secretion. researchgate.net The ingestion of L-proline with glucose has been shown to reduce the resulting increase in blood glucose concentration, suggesting a complex interplay between proline metabolism and glucose homeostasis. nih.gov However, it is crucial to note that these findings pertain to L-proline, and a direct metabolic or signaling link to this compound in these conditions has not been established.
| Condition | Metabolite | Observed Association | Potential Implication |
|---|---|---|---|
| Type 2 Diabetes / Insulin Resistance | L-proline | Elevated circulating levels are found in affected individuals. researchgate.net | May contribute to β-cell dysfunction and altered glucose homeostasis. researchgate.net |
| Acute Pancreatitis | This compound | No significant association reported in reviewed scientific literature. | A role as a biomarker or pathophysiological contributor is not currently established. |
Potential Role in Cancer Mechanisms and as an Endogenous Anticancer Metabolite Precursor
The role of this compound in cancer is multifaceted and centers on its function as a precursor to a potential endogenous anticancer metabolite. While some databases classify this compound as a compound of exogenous origin found in the human body through exposure, recent research has identified a human enzyme capable of metabolizing it into a compound with anticancer properties. hmdb.canih.gov
A key discovery is the function of the human enzyme this compound reductase (also known as BDH2). nih.gov This enzyme catalyzes the NADH-dependent reduction of this compound to produce cis-4-hydroxy-L-proline. nih.gov cis-4-hydroxy-L-proline is recognized as a compound with anticancer activity and is considered an endogenous anticancer metabolite. nih.gov Therefore, this compound serves as a direct precursor in the synthesis of this protective compound within human cells. nih.gov This metabolic conversion is significant as it represents a potential endogenous mechanism for cancer defense.
This specific pathway is distinct from the broader, more extensively studied role of L-proline metabolism in cancer, which presents a dualistic, context-dependent nature. In many cancers, the machinery of L-proline metabolism is reprogrammed to support tumor growth, proliferation, and survival. nih.govnih.gov Key enzymes in this process often show altered expression in tumor tissues. However, under certain conditions, proline metabolism can also have tumor-suppressive effects, for instance, through the production of reactive oxygen species (ROS) that can trigger apoptosis. nih.gov
| Enzyme | Substrate | Product | Role in Cancer Mechanisms |
|---|---|---|---|
| This compound reductase (BDH2) | This compound | cis-4-hydroxy-L-proline | Produces an endogenous metabolite with anticancer activity. nih.gov |
| Proline Dehydrogenase/Proline Oxidase (PRODH/POX) | L-proline | Pyrroline-5-carboxylate (P5C) + ROS | Can act as a tumor suppressor (via ROS-induced apoptosis) or promote survival under stress. nih.govnih.gov |
| Pyrroline-5-Carboxylate Reductase (PYCR) | Pyrroline-5-carboxylate (P5C) | L-proline | Often overexpressed in tumors, supporting proliferation, protein synthesis, and redox balance. frontiersin.org |
Synthetic Methodologies and Applications in Chemical Synthesis
Laboratory Synthesis of 4-Oxo-L-proline and Its Derivatives
The laboratory preparation of this compound and its derivatives predominantly originates from the readily available and inexpensive L-hydroxyproline. The key transformations involve the oxidation of the secondary alcohol and the protection of the amino group to prevent undesired side reactions.
The conversion of L-hydroxyproline to this compound is achieved through various oxidation methods. The choice of oxidant and reaction conditions is crucial to ensure high yield and stereochemical integrity. Historically, methods involving heavy metals like chromium (e.g., Jones or Collins reagents) were employed, but due to environmental concerns and restrictions in pharmaceutical synthesis, more eco-friendly and efficient methods have been developed. thieme-connect.degoogle.com
Modern approaches often utilize a "one-kettle way" or one-pot synthesis, which is advantageous for industrial-scale production due to its simplicity and operational convenience. google.com A common strategy involves the use of an oxidizing agent in the presence of a catalyst. For instance, a combination of Trichloroisocyanuric acid (TCCA) as the oxidant and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as the catalyst has proven effective. google.com Other oxidizing systems include sodium hypochlorite (B82951) (in the form of chlorine bleach) with TEMPO, and hydrogen peroxide with TEMPO. google.com The use of tetrapropylammonium (B79313) perruthenate has also been reported as a superior alternative to chromic acid-based oxidants. thieme-connect.de
These reactions are typically carried out in an aqueous medium at low temperatures (e.g., -10°C to 0°C) to control the reaction's exothermicity and selectivity. google.com The progress of the reaction is often monitored by thin-layer chromatography (TLC). google.com Upon completion of the oxidation, the intermediate this compound is typically not isolated but is directly subjected to amino group protection. google.com
| Oxidizing System | Catalyst | Key Advantages | Considerations |
|---|---|---|---|
| Trichloroisocyanuric acid (TCCA) | TEMPO | High product purity and chirality, suitable for industrial production. google.com | Requires careful temperature control. google.com |
| Sodium Hypochlorite (Bleach) | TEMPO | Cost-effective and readily available reagents. google.com | Potential for side reactions if not controlled properly. |
| Hydrogen Peroxide | TEMPO | Environmentally friendly (water is the main byproduct). google.com | May require longer reaction times or higher catalyst loading. |
| Tetrapropylammonium perruthenate | N/A | Superior to heavy metal oxidants like chromic acid. thieme-connect.de | Cost of the ruthenium catalyst can be a factor. thieme-connect.de |
| Chromium-based reagents (e.g., Jones, Collins) | N/A | Historically used with established protocols. thieme-connect.degoogle.com | Toxicity and environmental concerns associated with heavy metals. thieme-connect.degoogle.com |
The synthesis of N-Boc-4-oxo-L-proline is a widely employed procedure due to the stability of the Boc group under various conditions and its straightforward removal under acidic conditions. total-synthesis.com The protection step is often carried out in a one-pot sequence following the oxidation of L-hydroxyproline. After the oxidation is complete, the pH of the reaction mixture is adjusted to a basic range (typically pH 8-9) using an organic base like triethylamine (B128534) or morpholine. google.com Then, the Boc-protecting agent, di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), is added to the solution containing the intermediate this compound. google.comtotal-synthesis.com
Similarly, for the synthesis of N-Cbz-4-oxo-L-proline, benzyl (B1604629) chloroformate (Cbz-Cl) is used as the protecting agent. google.com The deprotection of the Cbz group is commonly achieved through hydrogenolysis. For N-Fmoc-4-oxo-L-proline, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is the reagent of choice, and the Fmoc group can be cleaved under mild basic conditions, often using piperidine (B6355638) in DMF. google.comnih.gov
The protected this compound derivatives are typically purified by extraction and recrystallization to yield a white solid product with high purity and enantiomeric excess. google.com
| Protecting Group | Abbreviation | Reagent for Protection | Typical Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., trifluoroacetic acid). total-synthesis.com |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (e.g., H₂, Pd/C). total-synthesis.com |
| Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Mild basic conditions (e.g., piperidine in DMF). nih.gov |
Utilization as a Chiral Building Block in Organic Synthesis
The rigid, cyclic structure and the presence of multiple functional groups make this compound a valuable chiral synthon in organic synthesis. Its stereochemistry is leveraged to introduce chirality into target molecules, which is particularly important in the synthesis of biologically active compounds.
In the realm of peptide science, this compound serves as a unique building block for creating modified peptides and peptidomimetics with enhanced properties. The incorporation of this non-proteinogenic amino acid can induce specific conformational constraints in the peptide backbone, which can be crucial for biological activity.
A notable application is in the "proline editing" approach for the synthesis of functionally and structurally diverse peptides. researchgate.net In this strategy, a hydroxyproline (B1673980) residue is incorporated into a peptide during solid-phase peptide synthesis (SPPS). researchgate.net Subsequently, the hydroxyl group is oxidized on the solid support to yield a 4-oxoproline residue within the peptide chain. researchgate.net This ketone functionality then serves as a versatile handle for further chemical modifications. researchgate.net
The presence of the keto group in the proline ring can influence the peptide's secondary structure and its interaction with biological targets. Furthermore, this compound is a precursor for the synthesis of various other proline analogs, expanding the repertoire of building blocks for creating novel peptides. researchgate.net
An important class of biologically active peptides where proline and its derivatives play a significant role is the proline-rich antimicrobial peptides (PrAMPs). mdpi.comfrontiersin.org These peptides are a part of the innate immune system of many organisms and exhibit potent activity against various pathogens. The high proline content is crucial for their structure and mechanism of action, which often involves translocation across the bacterial membrane and interaction with intracellular targets. frontiersin.org The synthesis of PrAMP analogs incorporating this compound or its derivatives could lead to new antimicrobial agents with improved efficacy and resistance profiles.
The utility of this compound and its derivatives extends significantly into the field of medicinal chemistry and drug development, where it serves as a key intermediate for the synthesis of several important pharmaceutical agents.
N-Boc-4-oxo-L-proline is a crucial intermediate in the synthesis of the antidiabetic drug Teneligliptin (B1682743) and the antiviral agent Ledipasvir. thieme-connect.degoogle.com
Teneligliptin: This dipeptidyl peptidase-4 (DPP-4) inhibitor is used for the treatment of type 2 diabetes. The synthesis of Teneligliptin involves the coupling of a protected proline derivative with other heterocyclic moieties. N-Boc-4-oxo-L-proline is a key starting material for the stereospecific construction of the substituted pyrrolidine (B122466) core of the drug. google.com The synthesis typically involves the reaction of N-protected (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate, which is derived from N-protected-L-trans-4-hydroxyproline via oxidation. google.com
Ledipasvir: This drug is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein and is a component of the combination therapy for chronic HCV infection. The synthesis of Ledipasvir involves the construction of a complex molecular architecture that includes a substituted proline scaffold. N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for Ledipasvir, can be synthesized from 4-substituted proline derivatives, which in turn can be derived from 4-hydroxyproline. nih.gov The enantiomerically pure spirocyclic structure of Ledipasvir is often synthesized from enantiopure natural amino acid derivatives like 4-hydroxyproline, highlighting the importance of chiral precursors such as this compound in its synthesis. nih.gov
Applications in Drug Development and Medicinal Chemistry
Development of Enzyme Inhibitors
The unique, rigid cyclic structure of the proline scaffold has made it a valuable template in medicinal chemistry for the development of enzyme inhibitors. Researchers leverage this constrained framework to design molecules that can fit into specific clefts of enzyme active sites. While this compound itself is a subject of investigation, broader studies on proline analogs have yielded significant insights into enzyme inhibition, particularly in the context of cancer therapy.
A notable area of research has been the targeting of Pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme overexpressed in various cancers that plays a key role in proline biosynthesis and metabolic rewiring in tumor cells. nih.gov A focused screening of 27 commercially available proline analogs was conducted to identify potential inhibitors of human PYCR1. nih.gov In this study, compounds were evaluated using X-ray crystallography and enzyme kinetics assays to determine their binding and inhibitory activity against PYCR1. nih.gov Although this compound was included in this screening, it was not found to be an inhibitor of PYCR1 under the tested conditions. nih.gov
However, the screening successfully identified five other proline analogs as inhibitors of the enzyme. nih.gov The most potent of these was N-formyl L-proline (NFLP), which exhibited competitive inhibition with a constant (Ki) of 100 μM. nih.gov Structural analysis revealed that the binding of NFLP induces conformational changes in the enzyme's active site, including a 1 Å translation of an α-helix, which allows for additional hydrogen bonds to form between the inhibitor and the enzyme. nih.gov This finding highlights the subtle structural modifications to the proline ring that can lead to significant inhibitory potency. nih.gov
The table below summarizes the findings from the screening of proline analogs against PYCR1. nih.gov
| Compound | Inhibition of PYCR1 | Inhibition Constant (Ki) |
|---|---|---|
| N-formyl L-proline (NFLP) | Yes | 100 μM |
| L-thiazolidine-4-carboxylate (L-T4C) | Yes | 200 μM |
| L-thiazolidine-2-carboxylate (L-T2C) | Yes | 700 μM |
| Cyclopentanecarboxylate (CPC) | Yes | 1.7 mM |
| L-tetrahydro-2-furoic acid (THFA) | Yes | 2.0 mM |
| This compound | No | N/A |
These findings underscore the potential of the proline framework in designing targeted enzyme inhibitors. While this compound was not active against PYCR1 in this instance, the successful identification of other potent proline-based inhibitors demonstrates the value of exploring derivatives of this amino acid for therapeutic applications. nih.gov
Material Science Applications
Investigation in Creating Advanced Materials (e.g., Polymers, Hydrogels) for Drug Delivery and Tissue Engineering
The investigation of proline and its derivatives, such as this compound, extends into material science, particularly for the creation of advanced biomaterials. The biocompatibility and structural characteristics of the proline scaffold make it an attractive building block for polymers and hydrogels intended for biomedical applications like drug delivery and tissue engineering. While direct applications of this compound in this area are still emerging, research utilizing its parent compound, L-proline, and the related derivative, 4-hydroxy-L-proline, showcases the potential of this chemical family.
Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are of significant interest for wound healing and drug delivery due to their structural similarity to the natural extracellular matrix. nih.govresearchgate.net Recent studies have focused on incorporating L-proline into hydrogel formulations to enhance their therapeutic properties.
One such study developed a hydrogel composed of three simple components: L-proline, carboxyvinyl polymer, and water. mdpi.com This "proline gel" was designed for the treatment of stomatitis, a common side effect of chemotherapy. The research found that proline gels with sufficient proline concentration could effectively retain water and adhere to mucosal surfaces. When applied to stomatitis models in mice, the gel reduced the ulcerated area and promoted the regeneration of the mucosal epithelium, demonstrating its potential for tissue healing. mdpi.com
Another approach integrated L-proline into an alginate dialdehyde-gelatin hydrogel film for wound care. researchgate.net The resulting hydrogel demonstrated high cytocompatibility (it was not toxic to cells) and facilitated cell migration in laboratory tests. This proline-enriched hydrogel also showed promise for prolonged drug delivery and maintaining a moist environment conducive to healing. researchgate.net
Beyond L-proline, its hydroxylated derivative, trans-4-hydroxy-L-proline, has been used as a starting material for creating novel, sustainable polymers. Researchers have developed methods for the controlled ring-opening polymerization of monomers derived from 4-hydroxy-L-proline to produce well-defined polythioesters and polyesters. chinesechemsoc.orgacs.org These polymers are not only derived from a renewable bio-source but also exhibit properties that can be finely tuned, suggesting their utility in advanced applications, including sophisticated drug delivery systems. chinesechemsoc.orgacs.org
The table below summarizes examples of advanced materials developed from proline and its derivatives.
| Base Compound | Material Type | Key Components | Investigated Application |
|---|---|---|---|
| L-proline | Hydrogel | L-proline, Carboxyvinyl Polymer, Water | Stomatitis Healing / Tissue Regeneration mdpi.com |
| L-proline | Hydrogel Film | L-proline, Alginate Dialdehyde, Gelatin | Wound Healing / Drug Delivery researchgate.net |
| trans-4-hydroxy-L-proline | Polythioester | Bicyclic thiolactone monomers from 4-Hyp | Sustainable Polymers / Drug Delivery acs.org |
| 4-hydroxy-L-proline | Polyester | Bicyclic bridged lactone monomers from 4-Hyp | Sustainable Polymers / Drug Delivery / Bioconjugation chinesechemsoc.org |
These studies collectively highlight the significant potential of the proline chemical scaffold in designing next-generation biomaterials. The successful use of L-proline and 4-hydroxy-L-proline in creating functional hydrogels and polymers for tissue engineering and drug delivery lays a strong foundation for future investigations into other derivatives, including this compound.
Advanced Analytical and Methodological Approaches for 4 Oxo L Proline Research
Chromatographic Techniques for Compound Separation and Identification
Chromatography is fundamental to isolating 4-Oxo-L-proline from complex mixtures, a necessary step prior to its identification and quantification. The selection of the appropriate chromatographic method is contingent on the sample matrix and the research objective.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the separation of small polar molecules like amino acids and their derivatives. hplc.eu The separation is based on the partitioning of the analyte between a nonpolar stationary phase (commonly alkyl-silica based, such as C18 or C8) and a polar mobile phase. hplc.euthermofisher.com For polar compounds like this compound, which have limited retention on traditional C18 columns under highly aqueous conditions, specialized "aqueous-compatible" phases are often employed to prevent phase collapse. hplc.eu
The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. nih.gov Detection is commonly achieved using a UV detector, typically at a low wavelength around 210-220 nm for non-aromatic amino acids. nih.gov In one study analyzing a derivative, 5-Oxo-1-(phenylsulphonyl)-L-proline, a Newcrom R1 reverse-phase column was utilized with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com
Table 1: Representative RP-HPLC Conditions for Amino Acid Analysis
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | C18 Wide-Pore Silica | Aeris™ 3.6-µm WIDEPORE C4 |
| Mobile Phase A | 0.1% TFA in Water | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Acetonitrile with 0.1% TFA |
| Elution Type | Gradient | Gradient |
| Detection | UV at 214 nm | UV at 220 nm |
| Reference | Adapted from hplc.eu | nih.gov |
The coupling of liquid chromatography with electrospray ionization-mass spectrometry (LC-ESI-MS) provides a highly sensitive and specific platform for the identification and quantification of this compound. This hyphenated technique leverages the separation power of HPLC with the mass-resolving capability of MS. After chromatographic separation, the analyte is ionized by ESI before entering the mass spectrometer.
Research on human this compound reductase catalysis utilized LC-ESI-MS to analyze the compound. acs.org The analysis was performed in negative ionization mode, which is suitable for acidic molecules like this compound. The specific parameters employed in this research highlight the precision required for such analyses. acs.org The choice of a C18 column indicates that reversed-phase chromatography is a suitable separation strategy prior to mass spectrometric detection. acs.org
Table 2: Exemplary LC-ESI-MS Parameters for this compound Analysis
| Parameter | Value/Description |
| LC Column | Waters Atlantis Premier BEH C18 AX (1.7 µm, 2.1 mm × 100 mm) |
| Mobile Phase | Gradient of 10 mM ammonium (B1175870) acetate (B1210297) (pH 6.0 and 10.0) and acetonitrile |
| Flow Rate | 300 µL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 100 °C |
| Desolvation Temperature | 250 °C |
| Desolvation Gas Flow | 600 L/h |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Acquisition Mode | TOF mode, m/z range 90–800 |
| Reference | acs.org |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound's identity following its isolation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural determination of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound. While public databases extensively catalog the NMR spectra for L-proline, specific experimental data for this compound is less common. bmrb.io
However, the expected spectrum can be inferred from the known chemical shifts of L-proline. The introduction of an electron-withdrawing ketone group at the C4 position would cause a significant downfield shift (to a higher ppm value) for the adjacent C3 and C5 protons and carbons compared to their positions in L-proline. researchgate.net Studies on the hydroxylation of proline at the C4 position have similarly shown large downfield shifts for the neighboring Cβ (C3) carbon, confirming the sensitivity of NMR to substitutions on the proline ring. nih.gov 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would be essential to unambiguously assign all proton and carbon signals and confirm the structure.
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the molecular formula C₅H₇NO₃. The theoretical exact mass of this compound is 129.0426 g/mol . nih.gov
Tandem mass spectrometry (MS/MS) is used to further confirm the structure by analyzing the fragmentation patterns of the parent ion. In MS/MS analysis, the molecular ion of this compound (m/z 130 in positive mode) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. Expected fragmentation pathways for amino acids include the neutral loss of water (H₂O) and formic acid (CH₂O₂). A key diagnostic fragment for proline and its derivatives is the immonium ion. For L-proline, this appears at m/z 70. For this compound, the corresponding immonium ion would be expected at m/z 84, reflecting the presence of the additional oxygen atom. The fragmentation of proline-containing peptides is known to be unique, often leading to cleavage at the N-terminal side of the proline residue. nih.govosu.edu
Direct analysis of this compound by UV-Visible (UV-VIS) or fluorescence spectroscopy is challenging. The molecule lacks a significant chromophore that absorbs light in the near-UV or visible range (250-800 nm). The ketone carbonyl group exhibits a weak n→π* electronic transition, but this typically occurs at a wavelength too low for routine quantification and can be masked by other substances in a sample. nih.gov
For sensitive detection, especially in biological samples, derivatization with a fluorescent tag is a common strategy. Reagents such as 4-(5,6-dimethoxy-2-phthalimidinyl)phenylsulfonyl chloride can be reacted with the secondary amine of proline derivatives to yield highly fluorescent products. rsc.org These derivatives can then be easily detected and quantified at their specific excitation and emission wavelengths (e.g., excitation at 315 nm and emission at 385 nm for the aforementioned reagent), allowing for detection at femtomole levels. rsc.org While this compound itself is not fluorescent, this derivatization approach makes it amenable to highly sensitive fluorescence-based detection methods.
Biochemical and Enzymatic Assay Techniques
The study of this compound and its metabolic pathways relies on a variety of sophisticated biochemical and enzymatic assay techniques. These methods allow researchers to quantify enzyme activity, characterize molecular interactions, assess protein stability, and probe the functional roles of specific genes.
Spectrophotometric Assays for Enzyme Activity (e.g., NADH Oxidation)
A primary method for measuring the activity of enzymes involved in this compound metabolism, such as this compound reductase (also known as BDH2), is the spectrophotometric assay. This technique directly monitors the progress of the enzymatic reaction by measuring changes in light absorbance at a specific wavelength. nih.govsandiego.edu
The reduction of this compound to cis-4-hydroxy-L-proline by BDH2 is dependent on the coenzyme Nicotinamide Adenine Dinucleotide (NADH), which is oxidized to NAD+ in the process. nih.gov NADH strongly absorbs light at a wavelength of 340 nm, while NAD+ does not. sandiego.edu Therefore, the enzymatic activity can be quantified by monitoring the decrease in absorbance at 340 nm over time, which corresponds directly to the rate of NADH oxidation. nih.govsandiego.edu
The reaction velocity is determined under initial rate conditions, ensuring that substrate concentration is not limiting and the rate is proportional to the enzyme concentration. nih.gov Beer's law (A = εlc) is used to convert the change in absorbance per minute into the concentration of NADH oxidized, allowing for the calculation of enzyme units. sandiego.edu One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate (in this case, NADH) per minute under specified conditions of temperature and pH. sandiego.edu
| Parameter | Condition | Reference |
|---|---|---|
| Wavelength | 340 nm | nih.gov |
| Monitored Event | Decrease in absorbance (NADH oxidation) | nih.gov |
| Molar Extinction Coefficient (ε) for NADH | 6220 M⁻¹ cm⁻¹ | nih.gov |
| Temperature | 25°C | nih.gov |
| Path Length | 1 cm | nih.gov |
Isothermal Titration Calorimetry (ITC) for Binding Kinetics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions in solution. springernature.comnih.govnih.gov It is employed in this compound research to characterize the binding of enzymes like BDH2 to their essential coenzymes, NADH and NAD+. nih.gov
In an ITC experiment, a solution of one molecule (the ligand, e.g., NADH) is titrated into a solution containing the other molecule (the macromolecule, e.g., BDH2) in a sample cell. harvard.edu The instrument measures the minute amounts of heat that are either released (exothermic) or absorbed (endothermic) upon binding. nih.govharvard.edu
A single ITC experiment can determine multiple thermodynamic parameters, including the binding affinity (Ka, or its inverse, the dissociation constant, Kd), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). springernature.comharvard.edu From these, the changes in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. springernature.com This information is crucial for understanding the forces driving the molecular interaction. springernature.com Research on human this compound reductase (BDH2) has used ITC to define the equilibrium dissociation constants for its complexes with NADH and NAD+. nih.gov
| Complex | Equilibrium Dissociation Constant (Kd) | Reference |
|---|---|---|
| BDH2:NADH | 0.48 µM | nih.gov |
| BDH2:NAD+ | 29 µM | nih.gov |
Differential Scanning Fluorimetry (DSF) for Protein Stability
Differential Scanning Fluorimetry (DSF), also known as the Thermal Shift Assay (TSA), is a rapid and high-throughput method used to assess the thermal stability of a protein. researchgate.netspringernature.comnih.gov It is particularly useful for screening how the binding of ligands, such as coenzymes or substrates, affects protein stability. springernature.com
The technique works by monitoring changes in the fluorescence of a reporter dye (e.g., SYPRO Orange) or the intrinsic fluorescence of the protein's tryptophan residues as the temperature is gradually increased. unchainedlabs.comharvard.edu As the protein denatures or "melts," hydrophobic regions become exposed, to which the dye can bind, causing a significant increase in its fluorescence. researchgate.netspringernature.com The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). unchainedlabs.com
A shift in the Tm upon the addition of a ligand indicates a binding interaction. researchgate.net Ligands that stabilize the protein will increase the Tm, while destabilizing ligands will decrease it. In the context of this compound research, DSF has been used to demonstrate that the coenzymes NADH and NAD+ significantly thermostabilize the BDH2 enzyme, confirming a strong binding interaction. nih.gov
| Protein | Finding | Bound Ligands | Reference |
|---|---|---|---|
| BDH2 (this compound reductase) | Highly thermostabilized | NADH, NAD+ | nih.gov |
Genetic Modulation Techniques (e.g., CRISPR-Cas9 Gene Knockout in HEK293T Cells)
To investigate the cellular function of enzymes involved in this compound metabolism, researchers can employ powerful genetic modulation techniques. The CRISPR-Cas9 system is a revolutionary gene-editing tool that allows for the precise knockout of specific genes in cell lines like Human Embryonic Kidney 293T (HEK293T) cells. nih.govnih.govrug.nl
HEK293T cells are widely used in biomedical research due to their human origin and ease of transfection. nih.govrug.nl The CRISPR-Cas9 system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific target sequence in the genome, where it creates a double-strand break. rug.nl The cell's natural DNA repair machinery often introduces small insertions or deletions (indels) during the repair process, which can lead to a frameshift mutation and a non-functional, or "knocked out," gene. rug.nl
Metabolomics Profiling for Systemic Metabolic Analysis
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. broadinstitute.org This "omics" approach provides a functional readout of the physiological state of an organism, as metabolites are the direct products of cellular processes. broadinstitute.org Metabolomic profiling is a powerful tool for understanding the systemic impact of alterations in this compound metabolism.
The technique typically utilizes advanced analytical platforms, most commonly liquid chromatography coupled with mass spectrometry (LC-MS), to separate, detect, and quantify hundreds to thousands of metabolites simultaneously. mdpi.com There are two main approaches:
Targeted Metabolomics: This method quantifies a specific, predefined set of metabolites, such as those involved in the proline metabolism pathway. nih.gov
Untargeted Metabolomics: This discovery-driven approach aims to capture as broad a snapshot of the metabolome as possible to identify unexpected changes and generate new hypotheses. nih.gov
In the context of this compound research, metabolomics can be applied to cell cultures (e.g., BDH2 knockout vs. wild-type cells) or biological samples to:
Identify novel biomarkers associated with altered proline metabolism. nih.gov
Reveal downstream metabolic consequences of enzyme dysfunction.
Elucidate how pathways involving this compound are connected to broader metabolic networks, such as amino acid biosynthesis, fatty acid metabolism, and cellular redox state. nih.gov
For instance, studies have used untargeted metabolomics to show that enhanced proline metabolism can protect cardiomyocytes from hypoxia-induced injury by altering pathways related to sphingolipids and glutathione. nih.gov This demonstrates the utility of metabolomics in providing a holistic view of the metabolic function of pathways involving proline and its derivatives.
Future Research Directions and Therapeutic Prospects
Comprehensive Investigation of the Mechanisms Underlying 4-Oxo-L-proline Cytotoxicity
Emerging evidence suggests that this compound can exert cytotoxic effects on mammalian cells nih.gov. However, the specific mechanisms driving this toxicity are not yet fully elucidated. Future research should focus on comprehensively investigating how elevated levels or specific cellular contexts of this compound lead to cell death. This could involve examining its impact on mitochondrial function, induction of oxidative stress, disruption of key metabolic pathways, or triggering of specific cell death cascades such as apoptosis or ferroptosis. Understanding these mechanisms is vital for assessing the compound's potential risks and for developing strategies to mitigate its adverse effects if it is to be considered for therapeutic applications or if its endogenous production is implicated in disease.
Development of Specific Modulators (Activators/Inhibitors) for BDH2 Activity as Chemical Tools and Potential Therapeutics
Given BDH2's newly defined role as a this compound reductase, it presents a potential target for therapeutic intervention. The development of specific modulators—activators or inhibitors—for BDH2 activity is a critical future direction. Such modulators would serve as invaluable chemical tools to probe the biological functions of BDH2 and its substrate, this compound, in various cellular and disease models. Furthermore, if BDH2 activity is found to be dysregulated in specific pathological conditions, targeted modulators could be developed as novel therapeutic agents. For instance, if BDH2 is found to be protective by clearing a toxic metabolite like this compound, activators might be beneficial. Conversely, if BDH2 activity contributes to disease progression in certain contexts, inhibitors could be explored.
Exploration of this compound Analogues for Novel Therapeutic Interventions
The chemical structure of this compound offers opportunities for synthetic modification to create analogues with altered or enhanced biological properties chemimpex.comleapchem.com. Future research should focus on the synthesis and evaluation of these analogues. By systematically modifying the this compound scaffold, researchers can explore structure-activity relationships (SAR) to identify compounds with improved potency, selectivity, metabolic stability, or novel therapeutic activities. These analogues could potentially serve as leads for developing new drugs targeting pathways influenced by this compound or BDH2, or they might possess intrinsic therapeutic benefits, such as the previously noted anticancer activity of cis-4-hydroxy-L-proline nih.gov.
Further Understanding of its Role in Disease Pathogenesis and Precision Medicine Strategies
The involvement of BDH2 in various biological and pathological processes, including its downregulation in hepatocellular carcinoma (HCC) where it acts as a tumor suppressor, highlights its potential role in disease pathogenesis jcancer.org. Further research is needed to fully understand how dysregulation of BDH2 and potentially altered levels of this compound contribute to the development and progression of diseases like cancer and metabolic disorders zlfzyj.com. Identifying specific disease contexts where this compound or BDH2 activity is altered can pave the way for precision medicine strategies. This could involve using BDH2 expression levels as a biomarker for diagnosis, prognosis, or predicting response to therapy, or developing targeted treatments that modulate BDH2 activity or the metabolism of this compound.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for detecting 4-oxo-L-proline in biological samples?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for quantitative analysis. For enzymatic assays, monitor NADH/NAD+ redox states spectrophotometrically (e.g., absorbance at 340 nm) during reductase activity . Early studies employed partial purification of this compound reductase from rabbit kidneys, validated via substrate specificity tests .
- Key Consideration : Ensure proper controls to distinguish this compound from structurally similar metabolites like trans-4-hydroxy-L-proline, which may co-elute in chromatographic systems .
Q. How does this compound reductase (BDH2) differ from other hydroxyproline-metabolizing enzymes?
- Methodology : Perform enzyme kinetics assays using purified BDH2 with substrates like cis-4-hydroxy-L-proline and trans-4-hydroxy-L-proline. BDH2 exclusively catalyzes the reversible reduction of this compound to cis-4-hydroxy-L-proline, unlike other isoforms that act on the trans isomer .
- Validation : Confirm reaction products via nuclear magnetic resonance (NMR) to differentiate cis/trans stereoisomers, as misidentification can lead to pathway misinterpretation .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data for this compound?
- Case Study : In HEK293T cells, this compound exhibits cytotoxicity, but the exact mechanism (direct toxicity vs. decomposition product effects) remains unclear .
- Methodology :
- Use isotopically labeled this compound (e.g., ¹³C or ¹⁵N) to track metabolic fate via LC-MS.
- Compare cytotoxicity in BDH2-knockout vs. wild-type cells to determine if toxicity arises from unmetabolized this compound or its derivatives .
Q. What experimental designs address this compound’s interference with trans-4-hydroxy-L-proline catabolism?
- Hypothesis : this compound or its derivatives may competitively inhibit enzymes in the trans-4-hydroxy-L-proline pathway.
- Methodology :
- Co-incubate cells with both metabolites and measure trans-4-hydroxy-L-proline degradation rates via stable isotope tracing.
- Perform in vitro enzyme inhibition assays using recombinant proline dehydrogenases or hydroxyproline oxidases .
- Controls : Include BDH2 inhibitors (e.g., NAD+ analogs) to isolate this compound’s direct effects .
Q. How can enzyme specificity of BDH2 be exploited to study cis-4-hydroxy-L-proline biosynthesis?
- Strategy : Overexpress BDH2 in model organisms (e.g., zebrafish or murine models) and quantify cis-4-hydroxy-L-proline levels using chiral chromatography .
- Validation : Cross-validate findings with genetic knockout models to confirm BDH2’s role as the sole vertebrate enzyme producing this isomer .
Data Contradiction Analysis
Q. Why do historical studies report conflicting roles for this compound in hydroxyproline metabolism?
- Root Cause : Early assays (pre-2022) lacked tools to differentiate cis/trans isomers, leading to misattribution of BDH2’s activity to trans-4-hydroxy-L-proline pathways .
- Resolution : Reanalyze legacy data with modern stereochemical techniques (e.g., circular dichroism) and update metabolic models to reflect BDH2’s cis-specificity .
Methodological Best Practices
- Sample Preparation : Avoid prolonged storage of this compound in aqueous buffers to minimize spontaneous decomposition; use lyophilized forms and fresh solutions .
- Ethical Compliance : For cell-based studies, adhere to institutional biosafety guidelines when handling cytotoxic compounds like this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
